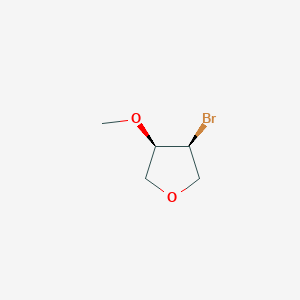
(3S,4R)-3-Bromo-4-methoxytetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3-Bromo-4-methoxytetrahydrofuran: is a chiral compound with a tetrahydrofuran ring structure. This compound is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 4th position of the tetrahydrofuran ring. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-3-Bromo-4-methoxytetrahydrofuran typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the bromination of a suitable tetrahydrofuran derivative followed by the introduction of the methoxy group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as bromine or N-bromosuccinimide for the bromination step.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3S,4R)-3-Bromo-4-methoxytetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dehalogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3S,4R)-3-Bromo-4-methoxytetrahydrofuran is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit various biological activities, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, they can be used in the development of drugs targeting specific enzymes or receptors due to their chiral properties.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its unique structure allows for the creation of complex molecules with specific properties.
Wirkmechanismus
The mechanism of action of (3S,4R)-3-Bromo-4-methoxytetrahydrofuran depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. The chiral centers play a crucial role in determining the compound’s biological activity by affecting its three-dimensional shape and orientation.
Vergleich Mit ähnlichen Verbindungen
(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar tetrahydrofuran ring structure with different substituents.
(3S,4R)-3-Hydroxy-4-hydroxymethyl-4-butanolide: Another compound with a similar chiral configuration and functional groups.
Uniqueness: (3S,4R)-3-Bromo-4-methoxytetrahydrofuran is unique due to the presence of both a bromine atom and a methoxy group on the tetrahydrofuran ring. This combination of substituents and the specific (3S,4R) configuration provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H9BrO2 |
|---|---|
Molekulargewicht |
181.03 g/mol |
IUPAC-Name |
(3S,4R)-3-bromo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9BrO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
QQHVSLOXBBZGPI-CRCLSJGQSA-N |
Isomerische SMILES |
CO[C@@H]1COC[C@@H]1Br |
Kanonische SMILES |
COC1COCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


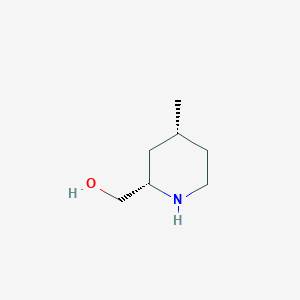
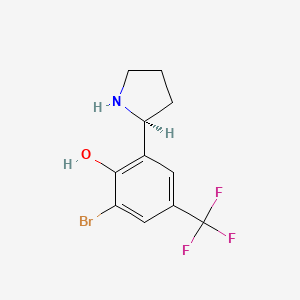
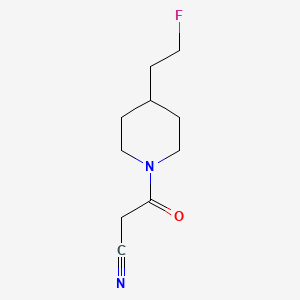
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
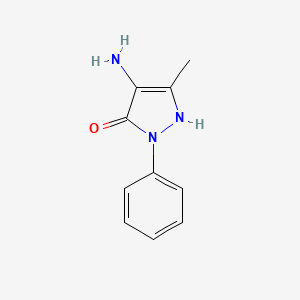
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
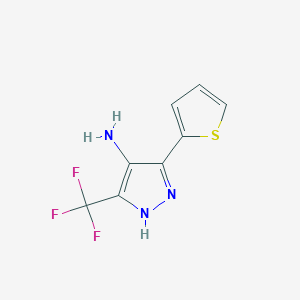
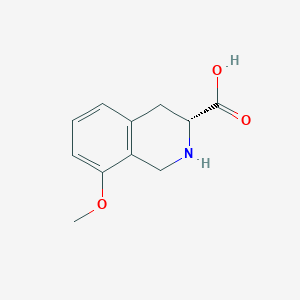
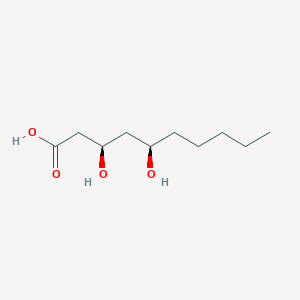
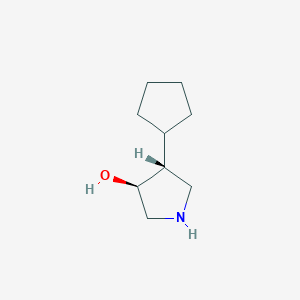
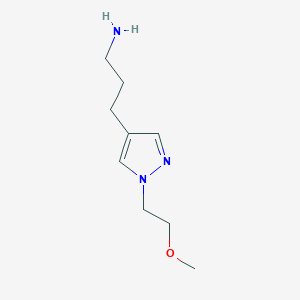
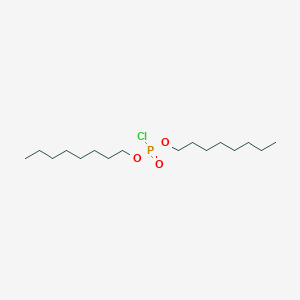
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)

